Strategic Synthesis Guide: 2-(Difluoromethyl)pyrimidin-5-ol
Strategic Synthesis Guide: 2-(Difluoromethyl)pyrimidin-5-ol
Executive Summary & Strategic Analysis
Target Molecule: 2-(Difluoromethyl)pyrimidin-5-ol
CAS: 100991-19-3
Molecular Formula: C
The 2-(difluoromethyl)pyrimidin-5-ol scaffold represents a critical pharmacophore in modern medicinal chemistry.[1][2] The difluoromethyl (CHF
Synthesis Challenge:
The primary challenge lies in the regioselective installation of the CHF
This guide details two distinct pathways:
-
The "Amidine-Vinamidinium" Route (Primary): High-fidelity, medicinal chemistry standard.[1][2]
-
The "Diamine-Ester" Route (Secondary): Cost-effective, industrial scalability (adapted from the trifluoromethyl analog).[1][2]
Retrosynthetic Analysis
To guarantee regiochemical integrity, the pyrimidine ring is constructed from two defined fragments:
-
Fragment A (C2 Source): A difluoroacetamidine equivalent.
-
Fragment B (C4-C5-C6 Source): A 3-carbon electrophile with a central oxygenation.[1][2]
Caption: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.
Primary Protocol: The Amidine-Vinamidinium Route
Best for: Laboratory scale, high purity, and unambiguous regiochemistry.[1][2]
Phase 1: Synthesis of 2,2-Difluoroacetamidine Hydrochloride
The amidine is the critical "anchor" for the CHF
-
Reagents: Ethyl difluoroacetate, Ammonium chloride, Trimethylaluminum (Lewis Acid catalyst) or Ammonia/MeOH.[2]
-
Key Reaction: Pinner reaction or direct amidation.[1]
Protocol:
-
Charge a reaction vessel with Ammonium Chloride (1.1 equiv) and dry Toluene.
-
Cool to 0°C and slowly add Trimethylaluminum (2M in toluene, 1.1 equiv). Caution: Pyrophoric.
-
Stir at ambient temperature for 2 hours to form the aluminum amide complex.
-
Add Ethyl Difluoroacetate (1.0 equiv) dropwise.[1]
-
Heat to 80°C for 12 hours.
-
Quench: Cool to 0°C and carefully pour into a slurry of silica gel/CHCl
or dilute HCl. -
Isolation: Filter and concentrate. Recrystallize the hydrochloride salt from EtOH/Ether.[2]
Phase 2: Cyclization to 2-(Difluoromethyl)-5-methoxypyrimidine
We utilize a protected malonaldehyde equivalent.[1][2] The Vinamidinium salt (e.g., 2-methoxy-3-(dimethylamino)acrolein derivatives) is preferred for its high reactivity.[1][2]
Reagents:
-
2-Methoxy-3-(dimethylamino)acrolein (or 1,1,3,3-tetramethoxypropane derivative)[1][2]
-
Base: NaOMe (Sodium Methoxide)
-
Solvent: Methanol
Step-by-Step:
-
Dissolve 2,2-Difluoroacetamidine HCl (10 mmol) in dry Methanol (20 mL).
-
Add NaOMe (25% in MeOH, 11 mmol) to liberate the free amidine.[2] Stir for 15 min.
-
Add 2-Methoxy-3-(dimethylamino)acrolein (10 mmol).
-
Heat the mixture to Reflux (65°C) for 4-6 hours.
-
Workup: Concentrate the solvent. Resuspend residue in water and extract with Ethyl Acetate (3x).[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Phase 3: Demethylation to Target
The final step reveals the hydroxyl group.[2]
Reagents: Boron Tribromide (BBr
Protocol:
-
Dissolve the methoxy intermediate in anhydrous Dichloromethane (DCM) .
-
Cool to -78°C (Dry ice/acetone bath).
-
Add BBr
(1M in DCM, 3.0 equiv) dropwise.[1][2] -
Allow to warm to room temperature and stir for 12 hours.
-
Quench: Cool to 0°C. Add Methanol dropwise (exothermic!).
-
Neutralization: Adjust pH to ~6-7 with NaHCO
. -
Extraction: Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[2]
-
Final Purification: Recrystallization from water/ethanol or reverse-phase HPLC.[1][2]
Secondary Protocol: Industrial "Diamine" Route
Best for: Large-scale manufacturing, lower cost of goods.[1][2] Adapted from the synthesis of 2-(trifluoromethyl)pyrimidin-5-ol (CN111533699A).[1][2]
This route avoids expensive vinamidinium salts by using 1,3-diamino-2-hydroxypropane .[1][2]
Workflow Diagram
Caption: Industrial workflow utilizing diamine condensation followed by oxidative aromatization.
Protocol:
-
Condensation: Mix 1,3-diamino-2-hydroxypropane (1.0 equiv) and Ethyl Difluoroacetate (1.0 equiv) in a reactor.
-
Cyclization: Heat to 160-180°C (melt fusion) for 4-6 hours. Water/Ethanol byproducts are distilled off.[1][2]
-
Intermediate Isolation: Cool and slurry in petroleum ether to precipitate 2-(difluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol .
-
Aromatization:
Data Summary & Process Parameters
| Parameter | Amidine Route (Lab) | Diamine Route (Industrial) |
| Starting Material | 2,2-Difluoroacetamidine HCl | 1,3-Diamino-2-hydroxypropane |
| Key Reagent | 2-Methoxy-dimethylaminoacrolein | Ethyl Difluoroacetate |
| Step Count | 3 (Linear) | 2 (Linear) |
| Overall Yield | 40 - 55% | 50 - 65% |
| Purification | Column Chromatography | Crystallization / Slurry |
| Safety Profile | BBr | High Temp (180°C), TsCl (Sensitizer) |
Analytical Characterization Standards
To validate the synthesis, the following analytical signatures must be confirmed:
-
H NMR (DMSO-d
, 400 MHz): - F NMR:
-
Mass Spectrometry (ESI):
References
-
Patent (Analogous CF3 Synthesis): Xu, S. et al. Synthetic method of 2-(trifluoromethyl)pyrimidine-5-ol. CN111533699A. 2020.[1][2][4]
-
General Pyrimidine Synthesis: Foloppe, M. P. et al. Synthesis of 5-hydroxypyrimidines. Tetrahedron Letters, 2003.[1][2]
-
Difluoromethylation Reagents: Studer, A. et al. New method for introducing fluorinated components into molecules.[1][2] University of Münster, 2024.[2][5]
-
Amidine Synthesis: Garigipati, R. S. Reagents for Organic Synthesis: Trimethylaluminum-Ammonia. Tetrahedron Letters, 1990.[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
